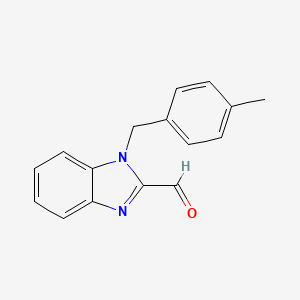

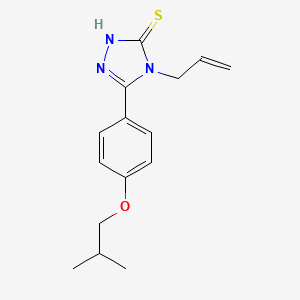

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde, involves reactions between benzene-1,2-diamines (o-phenylenediamine) and aldehydes under specific conditions. These syntheses are facilitated by catalytic processes or by employing specific reagents to achieve the desired structural configuration and functionalities (Göker et al., 1995).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde, is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the planarity of the benzimidazole unit and the spatial orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules (Jayabharathi et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitution, formylation, acylation, nitration, and bromination. These reactions modify the compound's functional groups, leading to the synthesis of diverse benzimidazole-based compounds with varied properties (Black et al., 2020).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde, include their crystalline structure, melting points, and solubility in various solvents. These properties are influenced by the compound's molecular structure and the presence of substituents (Rosepriya et al., 2011).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are determined by their functional groups and molecular framework, which affect their reactivity, stability, and interaction with other chemical species. Studies on the reactivity of these compounds provide insights into their potential applications in organic synthesis and the development of new materials (Hati et al., 2016).

Aplicaciones Científicas De Investigación

3. Methods of Application or Experimental Procedures The compound was synthesized from benzylideneisoxazol-5-one via double methylene transfer from diazomethane. The structure of the compound was established based on 1H, 13C, and 2D NMR spectroscopy and high-resolution mass spectrometry, and confirmed by X-ray diffraction analysis .

4. Results or Outcomes The previously unknown cyclopropane spiro-fused with isoxazol-5-one was synthesized in a 34% yield. This research contributes to the understanding and development of the chemistry of DACs .

1. Anti-helminths, Antihistaminic, Anticancer, Antidepressant, and Anti-microbial Activity “1-(4-Methylbenzyl)piperazine” has excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity because of its chemical structure .

2. Inhibition of Bacillus cereus Researches predicted that “1-(4-Methylbenzyl)piperazine” could inhibit Bacillus cereus based on its special structure . The compound might exhibit inhibitory activity against Bacillus cereus and may act as an anti-bacterial agent .

3. Stability in Human Blood Timothy Lau studied the stability of synthetic piperazines in human blood under various storage conditions over time . “1-(4-Methylbenzyl)piperazine” was consistently more stable and still had more than 70% remaining after 12 months .

4. Synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride “1-(4-Methylbenzyl)piperazine” is a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride .

5. Synthesis of Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase “1-(4-Methylbenzyl)piperazine” is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .

Direcciones Futuras

The future research directions for “1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde” could involve exploring its potential biological activities, given the wide range of activities exhibited by benzimidazole derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various chemical reagents .

Propiedades

IUPAC Name |

1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLJKKLRCGLZRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359417 |

Source

|

| Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

537010-30-3 |

Source

|

| Record name | 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537010-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)